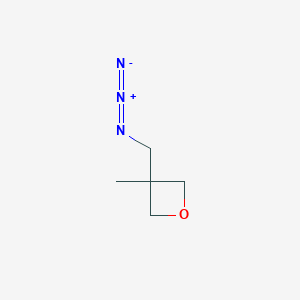

3-(azidomethyl)-3-methyloxetane

Descripción

Evolution of Energetic Binder Research: From Traditional to Energetic Polymeric Systems

Chemical Profile of 3-(azidomethyl)-3-methyloxetane (AMMO)

This compound, commonly abbreviated as AMMO, is a key monomer in the synthesis of energetic polymers. Its unique structure, combining a strained oxetane (B1205548) ring with an energetic azide (B81097) group, makes it a valuable building block in materials science. smolecule.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 90683-29-7 |

| Molecular Formula | C₅H₉N₃O |

| Molecular Weight | 127.14 g/mol |

| SMILES | CC1(COC1)CN=[N+]=[N-] |

| InChI Key | XVLDLRUWOGLKIT-UHFFFAOYSA-N |

| Appearance | |

| Density | |

| Note: Appearance and density data for the monomer are not readily available in the provided search results. |

Synthesis and Purification

The synthesis of AMMO typically involves a multi-step process. researchgate.net One common route starts with 3-hydroxymethyl-3-methyl oxetane (HMMO), which is prepared through the cyclization of 1,1,1-tri(hydroxylmethyl)ethane and diethyl carbonate. researchgate.net The HMMO is then reacted with 4-toluenesulfonyl chloride to form 3-methoxytosyl-3-methyl oxetane (MTMO). researchgate.net In the final step, MTMO is treated with sodium azide to yield this compound. researchgate.net The reported yields for these three steps are 76%, 96%, and 85%, respectively. researchgate.net Another synthetic pathway involves the azidation of 3-bromomethyl-3'-methyloxetane homopolymer (pBrMMO) via a phase transfer catalytic method. researchgate.net Purification of the final product is typically achieved through extraction and washing steps. researchgate.net

Spectroscopic and Thermal Properties

The structure and properties of AMMO are confirmed using various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to identify the characteristic functional groups. The presence of the azide group is confirmed by a strong absorption peak around 2108 cm⁻¹, while the ether linkage of the oxetane ring shows a characteristic peak around 1109 cm⁻¹. tandfonline.com Nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure. researchgate.nettandfonline.com

Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to study the thermal behavior of AMMO and its polymer. The thermal decomposition of poly(AMMO) typically occurs in multiple stages. For instance, the decomposition of a rsc.orgfullerene-poly(AMMO) derivative showed a three-step process, with the initial decomposition related to the azido (B1232118) groups occurring at approximately 150 °C, followed by the decomposition of the polymer main chain at around 320 °C. researchgate.net Copolymers of AMMO with other energetic monomers like BAMO also exhibit multi-step decomposition profiles, with the initial major weight loss attributed to the exothermic scission of the azide groups in the temperature range of 200–280 °C. tandfonline.comresearchgate.net

Polymerization and Application of AMMO

The primary application of this compound lies in its ability to be polymerized into an energetic binder for high-performance materials.

Cationic Ring-Opening Polymerization (CROP)

Poly(AMMO) is synthesized via cationic ring-opening polymerization (CROP) of the AMMO monomer. researchgate.net This polymerization is typically initiated by a catalyst system, such as boron trifluoride etherate (BF₃·Et₂O) in the presence of an initiator like a diol (e.g., 1,4-butanediol) or benzyl (B1604629) alcohol. researchgate.nettandfonline.comwikipedia.org The polymerization proceeds through the opening of the strained oxetane ring, leading to the formation of a polyether backbone with pendant azidomethyl groups. radtech.org The molecular weight and molecular weight distribution of the resulting polymer can be controlled by adjusting the reaction conditions, such as temperature. researchgate.net For instance, carrying out the polymerization at 0 °C has been shown to produce polymers with high yield, controllable molecular weight, and a narrow molecular distribution. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-(azidomethyl)-3-methyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(2-7-8-6)3-9-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLDLRUWOGLKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104493-28-9 | |

| Record name | Oxetane, 3-(azidomethyl)-3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104493-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20456823 | |

| Record name | 3-azidomethyl-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90683-29-7 | |

| Record name | 3-azidomethyl-3-methyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Azidomethyl 3 Methyloxetane Ammo Monomer

Precursor Synthesis Routes

The initial steps in AMMO synthesis focus on constructing the 3-substituted oxetane (B1205548) ring. This is a key challenge due to the inherent ring strain of the four-membered ether. acs.org

Synthesis from Halogenated Oxetane Intermediates

One common approach to AMMO synthesis involves the use of halogenated oxetane precursors. This pathway typically includes the bromination of polyols, cyclization to form the oxetane ring, and subsequent conversion to the desired azido-functionalized monomer.

The synthesis of halogenated oxetane precursors often begins with the bromination of polyols. For instance, 3,3-bis(azidomethyl)oxetane (B8295959) and 3-azidomethyl-3-methyloxetane can be synthesized starting from the bromination of pentaerythritol (B129877) and metriol. researchgate.net This is achieved using a mixture of hydrobromic, acetic, and sulfuric acids. researchgate.net Another example involves the bromination of a polycyclic oxetane, 2,4-oxytwistane, using a mild reagent combination of CBr4/Ph3P. nih.gov The goal of this particular reaction was to form 2,4-dibromotwistane. nih.gov

| Starting Polyol | Brominating Agent | Product | Reference |

| Pentaerythritol | HBr/CH3COOH/H2SO4 | 3,3-bis(bromomethyl)oxetane precursor | researchgate.net |

| Metriol | HBr/CH3COOH/H2SO4 | 3-bromomethyl-3-methyloxetane precursor | researchgate.net |

| 2,4-Oxytwistane | CBr4/Ph3P | 2,8-dibromoisotwistane | nih.gov |

The formation of the oxetane ring is a crucial step and is often achieved through intramolecular cyclization. acs.org The kinetics of forming four-membered rings are notably slower than for three-, five-, and six-membered rings, often necessitating the use of strong bases and good leaving groups. acs.org

One method involves the cyclization of a diol precursor. For example, starting from a diol, the primary alcohol can be converted to an iodide, which then undergoes base-mediated cyclization to yield the oxetane. acs.org Another approach uses a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to facilitate the cyclization and formation of the oxetane ring from brominated precursors. researchgate.net The Williamson ether synthesis is another classic method employed for oxetane ring formation. acs.org

| Precursor Type | Reagents | Key Feature | Reference |

| Diol | Appel reaction reagents, Base | One-pot synthesis | acs.org |

| Brominated intermediate | Phase-transfer catalyst (TBAB) | Efficient cyclization | researchgate.net |

| β-halo ketones | KOH | Williamson ether cyclization | acs.org |

A common precursor for AMMO is 3-chloromethyl-3-methyloxetane. This intermediate can be synthesized from 3-hydroxymethyl-3-methyloxetane (HMMO) by reacting it with carbon tetrachloride and triphenylphosphine. google.com The resulting chloro compound can then be converted to 3-bromomethyl-3-methyloxetane (BrMMO) via an SN2 reaction with sodium bromide in methyl ethyl ketone. google.com Subsequently, the halogen is displaced by an azide (B81097) group to yield AMMO.

Synthesis from Tosylated and Mesylated Oxetane Precursors

An alternative and often preferred route to AMMO involves the use of tosylated or mesylated oxetane precursors. These sulfonate esters are excellent leaving groups, facilitating the subsequent nucleophilic substitution with an azide ion.

A well-established method for synthesizing AMMO begins with 3-hydroxymethyl-3-methyloxetane (HMMO). researchgate.net HMMO itself can be prepared through the cyclization of 1,1,1-tri(hydroxylmethyl)ethane with diethyl carbonate. researchgate.net

The hydroxyl group of HMMO is then converted to a better leaving group by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. researchgate.netorgsyn.org This reaction yields 3-(tosyloxymethyl)-3-methyloxetane (TMMO), also referred to as 3-methoxytosyl-3-methyl oxetane (MTMO) in some literature. researchgate.net The tosylation is typically carried out at low temperatures to achieve high yields. researchgate.net

Finally, AMMO is synthesized by reacting TMMO with sodium azide in a suitable solvent such as dimethylformamide (DMF). researchgate.net The tosyl group is displaced by the azide ion in a nucleophilic substitution reaction. researchgate.net This procedure is noted for its good yield and the production of a pure product. researchgate.netresearchgate.net

| Reaction Step | Reactants | Product | Yield | Reference |

| Cyclization | 1,1,1-tri(hydroxylmethyl)ethane, Diethyl carbonate | 3-Hydroxymethyl-3-methyloxetane (HMMO) | 76% | researchgate.net |

| Tosylation | HMMO, p-toluenesulfonyl chloride | 3-(Tosyloxymethyl)-3-methyloxetane (TMMO) | 96% | researchgate.net |

| Azidation | TMMO, Sodium azide | 3-(Azidomethyl)-3-methyloxetane (AMMO) | 85% | researchgate.net |

Utilization of 3-Mesyloxy-methyl-3-methyl Oxetane as a Precursor

One effective route to synthesize AMMO involves the use of 3-mesyloxymethyl-3-methyl oxetane (MMMO) as a precursor. This method is part of a two-step process that begins with the cationic ring-opening polymerization of MMMO to form poly(3-mesyloxymethyl-3-methyl oxetane) (PMMMO). Subsequently, the PMMMO undergoes an azidation reaction to yield poly(3-azidomethyl-3-methyl oxetane) (PAMMO). researchgate.netscilit.com This approach is considered a safer and more efficient alternative for producing PAMMO. researchgate.net The azidation of the mesyloxy precursor can be achieved through different methods, including a homogeneous reaction or by using a phase-transfer catalyst. researchgate.net

The synthesis of the monomer itself can also start from poly(3-mesyloxymethyl-3-methyl oxetane), which is then treated with sodium azide in a suitable solvent like dimethylsulfoxide to facilitate the conversion to the azide form. smolecule.com

Derivatization from 3-Tosyloxymethyl-3-methyl Oxetane

A well-established method for AMMO synthesis involves the derivatization of 3-tosyloxymethyl-3-methyl oxetane (TMMO), also referred to as 3-methoxytosyl-3-methyl oxetane (MTMO) in some literature. researchgate.net This process starts with the synthesis of 3-hydroxymethyl-3-methyl oxetane (HMMO). researchgate.net The HMMO is then reacted with 4-toluenesulfonyl chloride at low temperatures to produce TMMO. researchgate.net

The final step is the reaction of TMMO with sodium azide to yield this compound. researchgate.net In a typical procedure, 3-methyl-3-(toluenesulfonyloxymethyl)oxetane and sodium azide are suspended in a solvent like dimethylformamide (DMF) and heated. researchgate.net After the reaction, the mixture is cooled, poured into water, and the product is extracted. researchgate.net This three-step process has reported yields of 76% for the initial cyclization to HMMO, 96% for the tosylation to TMMO, and 85% for the final azidation step to AMMO. researchgate.net

Azidation Reactions for Azidomethyl Functionalization

The introduction of the azido (B1232118) group is a key transformation in the synthesis of AMMO. This is typically achieved through nucleophilic substitution reactions where a good leaving group on the oxetane precursor is replaced by an azide ion.

Nucleophilic Substitution with Metallic Azides

Nucleophilic substitution with metallic azides, most commonly sodium azide (NaN3), is the fundamental reaction for introducing the azidomethyl group. smolecule.comresearchgate.net This reaction is versatile and can be applied to various precursors, including those with tosylate or mesylate leaving groups. researchgate.netresearchgate.net The process generally involves dissolving the precursor in a suitable solvent and reacting it with the metallic azide, often with heating to drive the reaction to completion. researchgate.net For instance, the reaction of 3-methyl-3-(toluenesulfonyloxymethyl)oxetane with sodium azide in DMF at 85°C for 24 hours is a documented method. researchgate.net

The efficiency of the nucleophilic substitution can be influenced by several factors, including the choice of solvent and the nature of the leaving group. The azide ion (N3-) acts as the nucleophile, attacking the carbon atom bearing the leaving group and displacing it to form the azidomethyl functional group.

Phase-Transfer Catalysis in Azidation Processes

Phase-transfer catalysis (PTC) offers an efficient method for conducting azidation reactions, particularly when dealing with reactants that are soluble in different, immiscible phases. In the context of oxetane synthesis, PTC has been successfully employed for the azidation of polymers. researchgate.net For example, in the synthesis of 3,3-bis(azidomethyl)oxetane (BAMO), tetrabutyl ammonium (B1175870) bromide is used as a phase-transfer catalyst to facilitate the reaction between the haloalkyl-substituted oxetane precursor and sodium azide in an alkaline solution. wikipedia.org This technique can enhance reaction rates and yields by transporting the azide anion from the aqueous phase to the organic phase where the substrate is located. wikipedia.org The use of PTC has also been investigated as an alternative to homogeneous methods in the azidation of poly(3-mesyloxymethyl-3-methyl oxetane). researchgate.net

Solvent-Free Synthetic Approaches for Azidomethyl Oxetanes

While many synthetic routes for azidomethyl oxetanes employ solvents, there is a growing interest in developing solvent-free processes to enhance the economic and environmental sustainability of the synthesis. Although specific details on a completely solvent-free synthesis of AMMO are not extensively documented in the provided search results, the development of such methods is a logical progression in green chemistry. Solvent-free approaches would aim to reduce reaction waste and simplify purification procedures.

Optimization of Monomer Synthesis Yields and Purity

Optimizing the yield and purity of the AMMO monomer is crucial for its subsequent use in polymerization and other applications. Research has focused on refining the reaction conditions at each step of the synthesis.

For the tosylate precursor route, the reported yields for the three main steps are 76%, 96%, and 85%, respectively, indicating a relatively efficient process. researchgate.net The purity of the final product is typically confirmed through various analytical techniques, including 1H NMR, FTIR, elemental analysis, and DSC. researchgate.net

In the context of polymer synthesis from haloalkyl-substituted oxetane precursors, reaction time has been identified as a critical parameter to optimize. For instance, in the azidation of a brominated oxetane polymer via a phase-transfer catalytic method, the optimal aziding time was found to be 30 hours. researchgate.net

The table below summarizes the reaction conditions and yields for the synthesis of AMMO via the tosylate precursor method.

| Step | Reactants | Solvent | Temperature | Time | Yield |

| 1. HMMO Synthesis | 1,1,1-tri(hydroxylmethyl) ethane, diethyl carbonate | - | - | - | 76% researchgate.net |

| 2. TMMO Synthesis | HMMO, 4-toluenesulfonylchloride | - | Low | - | 96% researchgate.net |

| 3. AMMO Synthesis | TMMO, Sodium Azide | DMF | 85°C | 24 h | 85% researchgate.net |

Table 1: Reaction Conditions and Yields for AMMO Synthesis

Further optimization can involve fine-tuning parameters such as reaction temperature, concentration of reactants, and the choice of catalyst and solvent system to maximize the yield and minimize the formation of byproducts, thus ensuring high purity of the AMMO monomer.

Polymerization Mechanisms and Kinetics of 3 Azidomethyl 3 Methyloxetane

Cationic Ring-Opening Polymerization (CROP) of AMMO Monomer

A variety of initiator and catalyst systems have been explored to effectively control the CROP of AMMO. These systems are designed to generate the initial cationic species that starts the polymerization chain.

Lewis acids are potent catalysts for the CROP of oxetanes due to their ability to activate the monomer. illinois.eduresearchgate.net Boron trifluoride etherate (BF₃·Et₂O) is a commonly employed Lewis acid initiator. It functions by coordinating to the oxygen atom of the oxetane (B1205548) ring. This coordination withdraws electron density from the oxygen atom, making the ring more susceptible to nucleophilic attack and subsequent ring-opening. reddit.com The polymerization is initiated when the BF₃·Et₂O complex reacts with a co-catalyst, often a proton source like water or an alcohol, to generate a strong protic acid that protonates the oxetane monomer. researchgate.netresearchgate.net

The generally accepted mechanism involves the formation of an oxonium ion after the Lewis acid interacts with the monomer. This highly reactive intermediate then propagates the polymerization. radtech.org In some systems, the reaction can be very rapid once initiated. radtech.org The synthesis of poly(3-azidomethyl-3-methyloxetane) has been achieved through cationic ring-opening polymerization using a Lewis acid in conjunction with a diol. researchgate.net

Table 1: Lewis Acids in Oxetane Polymerization

| Lewis Acid | Function | Reference |

|---|---|---|

| Boron trifluoride etherate (BF₃·Et₂O) | Initiator/Catalyst for CROP | reddit.comresearchgate.net |

| Titanium(IV) complexes | Catalyst for stereospecific ring-opening | researchgate.net |

This table provides examples of Lewis acids used in the polymerization of oxetanes and related monomers.

Polyols, such as diols and triols, play a dual role in the CROP of AMMO, acting as both co-initiators and chain transfer agents. In conjunction with a Lewis acid like BF₃·Et₂O, the hydroxyl groups of the polyol can serve as the proton source to initiate polymerization. researchgate.net The polyol is incorporated into the polymer chain, effectively becoming the backbone or starting point of the polymer. This allows for the synthesis of telechelic polymers, such as hydroxyl-terminated poly(AMMO) (PAMMO-diol), which are valuable as prepolymers for creating block copolymers or for cross-linking into a polymer network.

Macromolecular initiators, which are polymers containing initiating groups, can also be used to synthesize block copolymers. For instance, a pre-existing polymer with hydroxyl end groups can initiate the polymerization of AMMO, resulting in a block copolymer with distinct segments. This approach is particularly useful when following an activated monomer mechanism, where initiators with one or more hydroxyl groups can produce macromolecules with corresponding architectures. nih.govresearchgate.net

Table 2: Research Findings on Polyol Initiators for AMMO Polymerization

| Initiator System | Resulting Polymer | Significance | Reference |

|---|---|---|---|

| Diol / Lewis Acid | Hydroxyl-terminated PAMMO | Creates prepolymers for further reactions | researchgate.net |

This table summarizes the use of polyol-based initiators in AMMO polymerization.

The triisobutylaluminum (B85569)–water (TIBA–water) system is another effective catalyst for the polymerization of oxetane monomers, including AMMO. researchgate.net This system is often used for the synthesis of high-molecular-weight copolymers. For example, the copolymerization of 3,3-bis(nitratomethyl)oxetane (BNMO) and AMMO has been successfully carried out using the TIBA–water catalyst system. researchgate.net Triisobutylaluminum itself can act as a scavenger in polymerization reactions, but when combined with water, it forms a potent catalytic species. google.com While the precise mechanism is complex, it is believed to involve the formation of aluminoxanes, which are the active catalytic species that initiate the ring-opening polymerization.

The fundamental process in the polymerization of AMMO is the cleavage of one of the C-O bonds in the strained four-membered oxetane ring. illinois.edu This ring-opening is an exothermic reaction. researchgate.net Theoretical studies using density functional theory (DFT) have shown that the polymerization of oxetane typically proceeds by the oxygen atom of an incoming monomer attacking a carbon atom of the protonated (activated) oxetane. rsc.org The high strain energy (approximately 107 kJ/mol) and the basicity of the heterocyclic oxygen contribute to the reactivity of oxetanes in cationic polymerization. radtech.orgradtech.org

The generally accepted pathway involves the formation of a tertiary oxonium ion as an intermediate. radtech.org The stability of this ion can influence the polymerization kinetics. If the tertiary oxonium ion is very stable, it can lead to a long-lived intermediate, which may slow down the subsequent ring-opening and propagation steps. radtech.org

In certain CROP systems, particularly in the presence of protic compounds like alcohols or water, the polymerization can proceed via an Activated Monomer (AM) mechanism. nih.govresearchgate.net In this pathway, the monomer itself is activated by protonation from the acidic catalyst. The nucleophilic hydroxyl group at the end of the growing polymer chain then attacks this protonated, "activated" monomer. nih.govresearchgate.net

This is distinct from the more common active chain end (ACE) mechanism, where a cationic oxonium ion exists at the end of the growing chain and reacts with incoming neutral monomer molecules. researchgate.netresearchgate.net The prevalence of one mechanism over the other depends on factors such as the basicity of the monomer and the presence of protic additives. nih.govresearchgate.net For oxetanes, which are more basic than alcohols, the ACE mechanism is often favored, but under specific conditions where protic initiators are used, the AM mechanism can occur. researchgate.netresearchgate.net The AM mechanism is advantageous for synthesizing polymers with controlled architectures, as the initiating alcohol (like a polyol) becomes the head of the polymer chain, and the chain grows by adding activated monomers to the hydroxyl tail. nih.govresearchgate.net

Mechanistic Pathways of Oxetane Ring Opening

Active Chain End Mechanism

The cationic ring-opening polymerization of AMMO can proceed through an active chain end mechanism, particularly in the presence of a Lewis acid initiator system such as boron trifluoride etherate (BF₃·Et₂O) with a co-initiator like 1,4-butanediol (B3395766) (BDO). researchgate.netjlu.edu.cn In this mechanism, the polymerization is initiated by the reaction of the Lewis acid with the monomer, which activates the monomer. The propagation then occurs at the active chain end. researchgate.net This process allows for the synthesis of polymers with controlled molecular weights and relatively narrow molecular weight distributions. researchgate.netbit.edu.cn The active chain end mechanism is a key factor in producing well-defined energetic polymers. jlu.edu.cnbit.edu.cn

Influence of Reaction Conditions on Polymerization Control

The ability to control the polymerization of AMMO is significantly influenced by various reaction parameters. These conditions dictate the final properties of the Poly-AMMO, such as molecular weight and polydispersity.

Temperature is a critical factor in the polymerization of AMMO. Lower temperatures are generally favored to achieve better control over the polymerization process. For instance, carrying out the polymerization at temperatures below 15°C allows for the synthesis of Poly-AMMO with a controllable molecular weight and a narrow molecular weight distribution. researchgate.netbit.edu.cn One study demonstrated that conducting the polymerization at 0°C resulted in products with high yield, controllable molecular weight, and a narrow molecular distribution. researchgate.net As the temperature increases, the reaction rate may increase, but it can also lead to broader molecular weight distributions and less control over the polymer structure. mdpi.com

Table 1: Effect of Temperature on AMMO Polymerization

| Polymerization Temperature (°C) | Outcome | Reference |

| < 15 | Controllable molecular weight, narrow molecular weight distribution | researchgate.netbit.edu.cn |

| 0 | High yield, controllable molecular weight, narrow molecular distribution | researchgate.net |

The concentration of the monomer, AMMO, plays a role in the kinetics of the polymerization reaction. While specific studies focusing solely on the effect of AMMO concentration are not extensively detailed in the provided context, general polymerization kinetics suggest that the monomer concentration directly influences the rate of polymerization. researchgate.net Higher monomer concentrations typically lead to faster polymerization rates. However, the precise relationship and its impact on the final polymer properties for AMMO require specific investigation. The interplay between monomer concentration and other factors like initiator concentration and temperature is crucial for optimizing the polymerization process. mdpi.com

The choice of solvent can significantly affect the polymerization of oxetane derivatives. For the polymerization of AMMO, the solvent can influence whether polymerization or cyclization reactions occur. researchgate.net In the synthesis of a random copolymer of 3,3'-bisazidomethyloxetane (BAMO) and AMMO, the polymerization is carried out using a 1,4-butanediol/BF₃/Et₂O initiator system, implying that a non-polar or moderately polar solvent that does not interfere with the cationic polymerization is suitable. researchgate.netbit.edu.cn Dichloromethane is a commonly used solvent for such cationic ring-opening polymerizations. The solvent's role is to solvate the reactants and the growing polymer chains without terminating the active chain ends.

Homopolymerization of 3-(Azidomethyl)-3-methyloxetane

The homopolymerization of AMMO is a primary method for producing the energetic binder Poly-AMMO. This process involves the ring-opening of the oxetane ring of the AMMO monomer to form a linear polyether chain with pendant azidomethyl groups.

Formation of Poly(this compound) (Poly-AMMO)

Poly-AMMO is synthesized through the cationic ring-opening polymerization of the AMMO monomer. researchgate.netresearchgate.net This energetic polymer is valued for its azide (B81097) groups, which impart energetic properties. researchgate.net An alternative and potentially safer route to Poly-AMMO involves the synthesis of a precursor polymer, poly(3-mesyloxymethyl-3-methyl oxetane) (PMMMO), followed by an azidation reaction to convert the mesyloxy groups to azido (B1232118) groups. scilit.com This two-step process, which includes the cationic ring-opening polymerization of 3-mesyloxymethyl-3-methyl oxetane (MMMO) to form PMMMO and its subsequent azidation, offers a way to avoid the direct polymerization of the potentially sensitive azido-monomer. scilit.com The thermal decomposition of Poly-AMMO has been studied and is characterized by two main steps: the initial decomposition of the azide group followed by the decomposition of the polyether backbone. scilit.com

Control of Molecular Weight and Polydispersity in Homopolymers

Control over the molecular weight (MW) and dispersity (Đ, formerly polydispersity index or PDI) is fundamental in polymer synthesis, as these parameters dictate the material's ultimate physical and mechanical properties. nsf.govnih.gov Dispersity, the ratio of the weight-average molar mass (Mw) to the number-average molar mass (Mn), quantifies the heterogeneity of chain lengths in a polymer sample. nih.gov Achieving a narrow molecular weight distribution (a Đ value close to 1) indicates a high degree of control over the polymerization process, yielding a more uniform product.

In the context of AMMO and related oxetane monomers, the cationic ring-opening polymerization (CROP) mechanism offers pathways to regulate these crucial polymer characteristics. Research involving the random copolymerization of 3,3'-Bisazidomethyloxetane (BAMO) and AMMO using a 1,4-butanediol/BF₃/Et₂O initiator system has demonstrated that polymerization conditions are key variables for this control. researchgate.net Specifically, the polymerization temperature has a significant impact on the molecular weight and its distribution. researchgate.net

Experimental findings indicate that conducting the polymerization at lower temperatures is advantageous for achieving better control. researchgate.net As shown in the table below, which is based on data from copolymerization studies, a lower reaction temperature leads to a more controllable molecular weight and a narrower molecular weight distribution. researchgate.net This suggests that at lower temperatures, the rates of chain transfer and termination reactions, which can lead to a broader dispersity, are suppressed relative to the rate of chain propagation.

Table 1: Effect of Polymerization Temperature on Molecular Weight and Polydispersity

| Polymerization Temperature | Molecular Weight (MW) | Molecular Weight Distribution (Đ) |

|---|---|---|

| Below 15°C | Controllable | Relatively Narrow |

| Above 15°C | Less Controllable | Broader |

This table is based on findings from the cationic ring-opening polymerization of related oxetane copolymers, indicating a general principle applicable to the system. researchgate.net

This ability to manipulate the molecular weight and dispersity by adjusting reaction parameters like temperature is crucial for tailoring the properties of PAMMO for specific applications. researchgate.netrsc.org

Stereochemical Aspects and Amorphous Character Development

The physical state of a polymer—whether crystalline, semi-crystalline, or amorphous—is profoundly influenced by its stereochemistry. researchgate.netdovegrouplab.com Stereochemistry in polymers refers to the three-dimensional arrangement of monomer units within the polymer chain. bham.ac.uk For a polymer like PAMMO, which is derived from a chiral monomer, the tacticity—the stereochemical relationship between adjacent monomer units—is a defining feature. researchgate.net The main types of tacticity are:

Isotactic: All substituent groups are on the same side of the polymer backbone.

Syndiotactic: Substituent groups alternate regularly on opposite sides of the backbone.

Atactic: Substituent groups are arranged randomly along the backbone.

The monomer this compound possesses a chiral center at the C3 carbon of the oxetane ring. During cationic ring-opening polymerization, this stereocenter is incorporated into the polymer backbone. The resulting tacticity of PAMMO is dependent on the stereocontrol exerted by the catalyst and polymerization conditions.

Poly(3-azidomethyl-3-methyloxetane) is known to be an amorphous polymer. rsc.orgresearchgate.net This amorphous character is a direct consequence of its molecular structure. The polymerization process generally does not proceed with high stereoselectivity, leading to an atactic arrangement of the monomer units in the polymer chain. researchgate.net In an atactic polymer, the random placement of the azidomethyl and methyl groups prevents the chains from packing into a regular, ordered crystalline lattice. researchgate.net This lack of long-range order is what defines the material as amorphous. rsc.org

The introduction of the asymmetric AMMO units is a known strategy to disrupt crystallinity. researchgate.netresearchgate.net In copolymers, for instance, AMMO units are specifically included to "break up the crystallization ability of the polymer." researchgate.net This is because the structural irregularity imparted by the atactic nature of the AMMO repeating units hinders the formation of ordered crystalline domains. researchgate.netpleiades.online Therefore, the inherent chirality of the AMMO monomer and the lack of stereocontrol during its cationic polymerization are the primary factors responsible for the development of the amorphous character of the resulting homopolymer.

Copolymerization Strategies Involving 3 Azidomethyl 3 Methyloxetane

Copolymerization with Energetic Oxetane (B1205548) Monomers

AMMO is frequently copolymerized with other energetic oxetane monomers to create binders that balance performance characteristics. A primary partner in this strategy is 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), a monomer known for imparting high energy density but also leading to polymers with crystalline and sometimes brittle characteristics.

Statistical or random copolymerization of AMMO and BAMO is a common approach to mitigate the crystallinity of poly(BAMO) (PBAMO) homopolymers. The incorporation of the methyl group from the AMMO monomer disrupts the chain symmetry, leading to a more amorphous polymer with improved mechanical properties, such as a lower glass transition temperature, which is desirable for binder applications. researchgate.net

The synthesis of random copolymers of BAMO and AMMO, denoted as poly(BAMO-r-AMMO), is typically achieved through cationic ring-opening polymerization. researchgate.net A widely used initiator system for this process consists of a diol, such as 1,4-butanediol (B3395766) (BDO), and a Lewis acid catalyst, commonly boron trifluoride diethyl etherate (BF₃·Et₂O). researchgate.netjlu.edu.cnresearchgate.net The polymerization involves the opening of the strained oxetane ring of both monomers, leading to their incorporation into the growing polymer chain. wikipedia.org

Alternative synthetic routes have also been explored. One method involves the cationic polymerization of non-energetic precursors, such as 3-tosyloxymethyl-3-methyl oxetane, followed by a post-polymerization azidation step to introduce the energetic azide (B81097) groups. researchgate.net Another approach utilizes a catalytic system composed of triisobutylaluminum (B85569) and water. researchgate.net These methods aim to provide safer and more controlled polymerization processes. researchgate.netresearchgate.net Living polymerization techniques have also been employed to synthesize these copolymers. nih.gov

The final properties of poly(BAMO-r-AMMO) are highly dependent on the relative amounts of the two monomers in the polymer chain. Research has demonstrated that the composition of the copolymer can be effectively controlled by adjusting the initial molar feed ratio of the BAMO and AMMO monomers. researchgate.netnih.gov Studies using ¹H NMR spectroscopy have confirmed that the composition of the resulting copolymer is in close agreement with the molar feed ratio of the monomers. researchgate.netresearchgate.net

For instance, copolymers have been intentionally synthesized with varying BAMO:AMMO molar ratios to achieve specific performance characteristics relevant to high-energy materials. nih.gov The ability to precisely control this ratio allows for the fine-tuning of the binder's properties. nih.gov

| BAMO Molar Ratio (%) | AMMO Molar Ratio (%) | Objective |

|---|---|---|

| 80 | 20 | To obtain a copolymer with desired properties relevant to high-energy materials. |

| 50 | 50 | |

| 20 | 80 |

Analysis of the micro-sequential structure of poly(BAMO-r-AMMO) provides insight into the distribution of the monomer units along the polymer chain. For a random copolymer synthesized with a 1:1 molar feed ratio of BAMO and AMMO, ¹H NMR and ¹³C NMR analyses have been used to characterize the sequence distribution. researchgate.netjlu.edu.cn

The results indicate that the two structural units are in a random distribution. jlu.edu.cn This is supported by the finding that the degree of alternation is nearly 50%, and the average sequence length of both BAMO and AMMO segments is approximately 2. researchgate.netjlu.edu.cn This random arrangement is crucial for disrupting the crystallinity that would arise from long, uninterrupted BAMO sequences. researchgate.net

| Parameter | Value | Significance |

|---|---|---|

| Copolymer Composition (BAMO:AMMO) | 1:1 | Matches the monomer feed ratio. |

| Alternating Degree | ~50% | Indicates a random, not perfectly alternating, structure. |

| Average Sequence Length (BAMO) | 2 | Confirms the random distribution of monomer units along the polymer chain. |

| Average Sequence Length (AMMO) | 2 |

Block copolymers, featuring distinct segments of different homopolymers, offer another level of structural control and lead to materials with unique properties, such as thermoplastic elastomers. In these materials, "hard" crystalline or glassy blocks physically cross-link "soft" amorphous blocks, providing both strength and flexibility.

For the BAMO/AMMO system, poly-BAMO typically serves as the hard block due to its crystallinity, while the amorphous poly-AMMO acts as the soft block. fraunhofer.de

ABA Triblock Copolymers: These architectures can be synthesized by linking a difunctional soft block (B) with two monofunctional hard blocks (A). A specific method involves using a difunctional, hydroxyl-terminated poly-AMMO (B) and a monofunctional, hydroxyl-terminated poly-BAMO (A). fraunhofer.de A linking agent, such as 2,4-toluene diisocyanate (TDI), is used to connect the blocks. fraunhofer.de The higher reactivity of the isocyanate group at the 4-position of TDI allows for a controlled reaction, first end-capping the poly-BAMO blocks before they are linked to the two ends of the poly-AMMO chain, forming the ABA structure. fraunhofer.de

(AB)n Multiblock Copolymers: These polymers can be synthesized by reacting diisocyanate-terminated poly(BAMO) and poly(AMMO) prepolymers with a chain extender. nih.gov This process links the A and B blocks together into a longer, repeating (AB)n structure. nih.gov

Block Copolymerization for Advanced Architectures

Sequential Polymerization Approaches

Sequential polymerization is a powerful technique for creating block copolymers, where distinct blocks of different monomers are linked together. This method allows for the synthesis of materials with unique properties derived from the combination of the different polymer segments. In the context of AMMO, sequential polymerization has been employed to create copolymers with tailored energetic and mechanical properties.

One notable example is the synthesis of 3,3'-Bisazidomethyloxetane-r-3-azidomethyl-3'-methyloxetane random copolymer, or p(BAMO-r-AMMO). researchgate.net This copolymer is synthesized via a cationic ring-opening polymerization using a 1,4-butanediol/BF3/Et2O initiator system. researchgate.netjlu.edu.cn The process involves the discussion of polymerization mechanisms involving active chain ends and activated monomers in the presence of a Lewis acid. researchgate.netjlu.edu.cn The molecular weight of the resulting copolymer can be controlled, and a relatively narrow molecular weight distribution is achievable, particularly when the polymerization is conducted at temperatures below 15°C. researchgate.net

Macromolecular Initiator Based Block Copolymers

The use of macromolecular initiators (macroinitiators) is another sophisticated strategy for the synthesis of block copolymers. This approach involves preparing a polymer chain with an active initiating site at its end, which can then be used to polymerize a second monomer, resulting in a block copolymer. This technique offers excellent control over the final polymer architecture.

While direct examples of macromolecular initiator-based block copolymers specifically starting with a poly(AMMO) block are not extensively detailed in the provided search results, the principles of this method are well-established in polymer chemistry. For instance, block copolymers are synthesized by transforming a cationic ring-opening polymerization to an atom transfer radical polymerization (ATRP). nih.gov This often involves creating a macroinitiator from one type of monomer that can then initiate the polymerization of another. An example of this is the synthesis of polyethylene-b-poly(methyl acrylate) block copolymers using a polyethylene-based macroinitiator. nih.gov Similarly, starlike block copolymers have been created using multifunctional initiators for ATRP. cmu.edu The synthesis of block copolymers like PVDF-PMMA and PMMA-PVDF-PMMA has been achieved using iodine-terminated polyvinylidene fluoride (B91410) (PVDF) as a macroinitiator for the ATRP of methyl methacrylate (B99206) (MMA). cmu.edu

Copolymers with 3-Nitratomethyl-3-methyloxetane (NIMMO)

Copolymerizing AMMO with 3-nitratomethyl-3-methyloxetane (NIMMO) is of particular interest for creating energetic materials that balance the properties of both azide and nitrate (B79036) ester-containing polymers. These copolymers are synthesized to achieve high energy output while maintaining good processability and mechanical properties.

A method for producing copolymers of 3,3-bis(nitratomethyl)oxetane (BNMO) with AMMO has been developed, utilizing a triisobutylaluminum-water catalyst system. google.com This process allows for the creation of high molecular weight copolymers with varying monomer ratios, from 10:90 to 90:10 weight percent of AMMO to BNMO. google.com The resulting copolymers exhibit high thermal resistance and good strength. google.com The structure of these copolymers has been confirmed using various analytical techniques, including NMR and IR spectroscopy. google.com

Copolymerization with Other Cyclic Ethers

Expanding the range of comonomers for AMMO to include other cyclic ethers allows for further tuning of the resulting copolymer's properties. This approach can be used to introduce flexibility, modify the glass transition temperature, and alter the energetic characteristics of the final material.

Integration of Tetrahydrofuran (B95107) (THF) into Copolymer Chains

Tetrahydrofuran (THF) is a common comonomer used to introduce flexibility and improve the low-temperature properties of energetic polymers. The copolymerization of AMMO with THF results in an energetic copolyether. researchgate.net This synthesis is typically carried out via cationic ring-opening polymerization using a catalyst such as boron trifluoride etherate (BF3·Et2O) and an initiator like 1,4-butanediol. researchgate.net Research has shown that the molar ratio of AMMO to THF in the resulting copolymers is nearly identical to the feed ratio of the monomers. researchgate.net This indicates good control over the copolymer composition. The resulting copolymers also exhibit a controllable molecular mass and a relatively narrow molecular weight distribution. researchgate.net

Copolymerization with Glycidyl (B131873) Azide (GA)

Glycidyl azide (GA) is another important energetic monomer. Copolymerization of AMMO with GA or its precursors can lead to polymers with very high nitrogen content, which is desirable for high-energy applications. The synthesis of glycidyl azide-r-(3,3-bis(azidomethyl)oxetane) copolymers has been achieved through the cationic copolymerization of epichlorohydrin (B41342) and 3,3-bis(bromomethyl)oxetane, followed by an azidation step. fraunhofer.de This two-step process is often preferred for safety reasons, as it avoids the direct handling of highly sensitive azido (B1232118) monomers. fraunhofer.de

Control of Copolymer Composition and Molecular Weight Distribution

Precise control over the copolymer composition and molecular weight distribution is crucial for achieving desired material properties. In the synthesis of AMMO-containing copolymers, this control is typically managed through the careful selection of catalysts, initiators, and reaction conditions.

For instance, in the copolymerization of AMMO with 3,3-bis(azidomethyl)oxetane (BAMO), organoaluminum catalysts like triisobutylaluminum have been shown to produce high molecular weight copolymers (Mw = 75,000-120,000) with a random distribution of monomer units. researchgate.net Similarly, the cationic ring-opening polymerization of AMMO and THF allows for the synthesis of copolymers where the molecular mass is controllable and the molecular weight distribution is relatively narrow. researchgate.net The use of a 1,4-butanediol/BF3/Et2O initiator system in the copolymerization of BAMO and AMMO also provides control over the molecular weight, especially at lower temperatures. bit.edu.cn

The ability to control these parameters is essential for developing energetic polymers with reproducible and predictable performance characteristics.

Advanced Polymer Architectures and Functionalization of Poly Ammo

Telechelic Polymers and End-Group Functionalization

Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends. This characteristic allows for further chemical reactions, such as chain extension or the introduction of specific functionalities. In the context of Poly(AMMO), the creation of hydroxyl-terminated versions is a key step in producing versatile prepolymers.

Hydroxyl-Terminated Poly(AMMO) Preparation

Hydroxyl-terminated Poly(AMMO) is synthesized through cationic ring-opening polymerization of the 3-azidomethyl-3-methyloxetane (AMMO) monomer. This process often utilizes a diol, such as 1,4-butanediol (B3395766), as an initiator or chain transfer agent in conjunction with a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂). The diol introduces hydroxyl groups at the ends of the polymer chains, resulting in a telechelic polymer.

An alternative route to obtaining Poly(AMMO) involves the azidation of a precursor polymer, poly(3-mesyloxymethyl-3-methyl oxetane) (PMMMO). researchgate.net PMMMO itself is synthesized via cationic ring-opening polymerization of its corresponding monomer. researchgate.netscilit.com This two-step process avoids the direct handling of the potentially hazardous low molecular weight azide (B81097) monomer. researchgate.net The resulting Poly(AMMO) can then be designed to have hydroxyl end-groups by controlling the polymerization conditions.

The characteristics of the resulting hydroxyl-terminated polyether prepolymers, including molecular weight, viscosity, and glass transition temperature, are crucial for their subsequent application and can be analyzed using techniques like size-exclusion chromatography (SEC), nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC). researchgate.net

Derivatization of End-Groups for Specific Applications

The terminal hydroxyl groups of Poly(AMMO) serve as versatile handles for further chemical modification, a process known as end-group functionalization. cmu.edumagtech.com.cnrsc.orgnumberanalytics.com This allows for the tailoring of the polymer's properties for specific applications. For instance, these hydroxyl groups can react with various chemical agents to introduce new functionalities or to link different polymer chains together. cmu.edumagtech.com.cnnih.gov

One significant application of hydroxyl-terminated Poly(AMMO) is in the formation of block copolymers. researchgate.net For example, it can be reacted with other polymers, such as hydroxyl-terminated polybutadiene (B167195) (HTPB), using chain extenders like diisocyanates. researchgate.net This creates copolymers that combine the energetic properties of Poly(AMMO) with the desirable mechanical properties of HTPB. researchgate.net The ability to precisely modify the end-groups allows for the creation of advanced materials with controlled architectures and tailored performance characteristics. nih.gov

Crosslinking Mechanisms and Network Formation

Crosslinking transforms linear or branched polymer chains into a three-dimensional network, significantly enhancing mechanical strength, thermal stability, and solvent resistance. For Poly(AMMO), two primary crosslinking strategies are employed: polyurethane formation through isocyanate curing and azide-based crosslinking via nitrene intermediates.

Polyurethane Formation via Isocyanate Curing

The hydroxyl-terminated Poly(AMMO) prepolymers are readily crosslinked using di- or polyisocyanates to form polyurethane networks. wikipedia.orgresearchgate.netaidic.it The fundamental reaction involves the addition of the hydroxyl groups of the Poly(AMMO) to the isocyanate groups (–NCO) of the curing agent, forming urethane (B1682113) linkages (–NH–(C=O)–O–). wikipedia.orgresearchgate.net This process is a type of condensation polymerization. rsc.org

Commonly used isocyanates for this purpose include aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), as well as aliphatic diisocyanates. wikipedia.orgresearchgate.net The choice of isocyanate and the stoichiometric ratio of isocyanate to hydroxyl groups are critical factors that determine the final properties of the polyurethane network. wikipedia.orgutwente.nl Catalysts, such as tertiary amines or organometallic compounds, are often employed to control the curing rate. wikipedia.org The resulting crosslinked material is a thermoset, meaning it does not melt upon heating. wikipedia.org This method is widely used to produce energetic thermoplastic elastomers when Poly(AMMO) is used as a soft block in the polymer structure. researchgate.net

Table 1: Key Aspects of Polyurethane Formation with Poly(AMMO)

| Feature | Description |

| Reactants | Hydroxyl-terminated Poly(AMMO) (polyol) and a di- or polyisocyanate. |

| Reaction | Addition of hydroxyl groups to isocyanate groups, forming urethane linkages. |

| Resulting Structure | A three-dimensional, crosslinked polyurethane network. utwente.nlresearchgate.net |

| Material Type | Thermosetting polymer. wikipedia.org |

| Controlling Factors | Type of isocyanate, isocyanate-to-hydroxyl group ratio, and catalyst. wikipedia.org |

Azide-Based Crosslinking via Nitrene Formation

The azide groups (–N₃) present along the Poly(AMMO) backbone provide an alternative route for crosslinking. This method relies on the thermal or photochemical decomposition of the azide groups to generate highly reactive nitrene intermediates. nih.govmdpi.comresearchgate.net

Upon heating or exposure to UV radiation, the azide group loses a molecule of nitrogen gas (N₂) to form a nitrene (a nitrogen atom with a lone pair of electrons and an unfilled orbital). nih.govmdpi.comnih.gov These nitrenes are highly reactive and can undergo several reactions to form crosslinks:

C–H Insertion: The nitrene can insert into a carbon-hydrogen bond on an adjacent polymer chain, forming a covalent link. mdpi.comresearchgate.net

C=C Addition: Nitrenes can add across carbon-carbon double bonds, if present, to form aziridine (B145994) rings. mdpi.com

Nitrene Coupling: Two nitrene species can couple to form an azo linkage (–N=N–). researchgate.net

This crosslinking method does not require an external curing agent, as the reactive groups are inherent to the polymer structure. The degree of crosslinking can be controlled by the temperature or the duration and intensity of the UV irradiation. researchgate.net This approach has been demonstrated in other azido (B1232118) polymers like poly(glycidyl azide) (GAP), where UV irradiation effectively converts azide groups into nitrenes, leading to crosslinking. mdpi.comresearchgate.net

Click Chemistry in Poly(AMMO) Functionalization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.gov The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide and a terminal alkyne. nih.govnih.govyoutube.com

The pendant azide groups on Poly(AMMO) make it an ideal substrate for modification via click chemistry. researchgate.net By reacting Poly(AMMO) with various alkyne-containing molecules, a wide array of functionalities can be grafted onto the polymer backbone. This post-polymerization modification is a powerful tool for creating functional materials with precisely controlled properties. rsc.orgcapes.gov.brresearchgate.net

For example, researchers have successfully attached liquid crystalline moieties containing a terminal alkyne group to the Poly(AMMO) backbone. researchgate.net This reaction, confirmed by IR and NMR spectroscopy, demonstrates the efficiency and utility of click chemistry for creating complex polymer architectures from a Poly(AMMO) scaffold. researchgate.net The versatility of this approach allows for the introduction of various functionalities, opening up possibilities for new materials with applications in diverse fields. nih.govnih.gov

Table 2: Comparison of Crosslinking and Functionalization Methods for Poly(AMMO)

| Method | Reactive Group | Reagent/Condition | Resulting Linkage/Structure | Key Advantage |

| Isocyanate Curing | Terminal -OH | Diisocyanate | Urethane linkage | Forms robust polyurethane networks. wikipedia.orgpaint.org |

| Nitrene Formation | Pendant -N₃ | Heat or UV light | C-N, Aziridine, Azo | No external crosslinker needed. nih.govresearchgate.net |

| Click Chemistry | Pendant -N₃ | Alkyne-functionalized molecule, Cu catalyst | Triazole ring | Highly specific and efficient functionalization. nih.govrsc.org |

Post-Polymerization Modification Strategies

Post-polymerization modification refers to the chemical alteration of a pre-existing polymer. This is a powerful tool for introducing functionalities that may not be compatible with the initial polymerization conditions.

While poly(AMMO) is inherently an energetic polymer due to its high nitrogen content from the azide groups, its energetic performance can be further enhanced by the introduction of additional energetic pendant groups. nih.govdtic.mil This can be achieved through post-polymerization modification of the azide groups or by copolymerization with other energetic monomers.

Table 3: Comparison of Modified and Unmodified P(BAMO/AMMO) Copolymers

| Polymer | Modifying Group | Predicted Density (g/cm³) | Predicted Glass Transition Temperature (K) | Reference |

| P(BAMO/AMMO) (Polymer 1) | None | 1.229 | 247 ± 4 | scite.ai |

| Modified P(BAMO/AMMO) (Polymer 3) | Nitro group | 1.281 | 181 ± 3 | scite.ai |

Applications of Poly 3 Azidomethyl 3 Methyloxetane and Its Copolymers in Materials Science

Role as Energetic Binders in Composite Propellants and Explosives

Poly(AMMO) is a key ingredient in the formulation of elastomeric binders for high-energy systems. These binders are designed to encapsulate crystalline energetic solids such as RDX and HMX, providing a flexible and resilient matrix. jes.or.jpdtic.mil The elastomeric nature of the binder is critical for ensuring the mechanical robustness of the propellant grain, especially under the stresses of ignition and combustion. Copolymers of AMMO with 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) are frequently used to tailor the properties of the binder. mdpi.comnih.gov The ratio of BAMO to AMMO can be adjusted to achieve the desired balance of energetic output and mechanical properties. nih.gov For instance, random copolymers of BAMO and AMMO, often with a higher mole percentage of BAMO, are employed in solid rocket motor propellant formulations. google.com

Table 1: Mechanical Properties of BAMO-AMMO Copolymers Cross-linked with Different Diisocyanates This table is based on data from a study investigating the effects of different diisocyanate curing agents on the properties of BAMO-AMMO copolymers. mdpi.com

| Diisocyanate Curing Agent | Maximum Stress | Breaking Elongation |

| Toluene (B28343) diisocyanate (TDI) | Highest | Highest |

| Hexamethylene diisocyanate (HDI) | Lower than TDI | Lower than TDI |

| Isophorone diisocyanate (IPDI) | Lower than TDI | Lower than TDI |

| Dicyclohexylmethane-4,4'-diisocyanate (HMDI) | Lower than TDI | Lower than TDI |

Note: TDI-based polymers exhibited the highest values due to the greater stiffness and cohesion energy of the hard segment, leading to stronger interactions between polymer chains. mdpi.com

Energetic thermoplastic elastomers (ETPEs) based on poly(AMMO) offer significant processing advantages, particularly in melt processing. researchgate.net Unlike traditional thermoset binders that require casting and curing, ETPEs can be processed using techniques like extrusion and injection molding, which are more efficient and allow for the recycling of materials. researchgate.net The thermoplastic nature of these materials stems from the physical cross-linking of hard and soft polymer segments, which can be reversibly broken by heating. foi.se This allows for the reprocessing of the material, a key advantage in terms of cost and environmental considerations. researchgate.net The wide liquid-viscoelastic region of some BAMO-AMMO copolymers facilitates the mixing of material components during preparation. nih.gov

Development of Energetic Thermoplastic Elastomers (ETPEs)

Energetic thermoplastic elastomers (ETPEs) represent a significant advancement in binder technology for high-energy materials. jes.or.jpresearchgate.net They combine the energetic properties of energetic polymers with the processing advantages of thermoplastic elastomers. researchgate.netfoi.se These materials are typically block copolymers consisting of "hard" and "soft" segments. jes.or.jpcswab.org

Tailoring Amorphous Character in ETPEs for Desired Properties

Poly(3-(azidomethyl)-3-methyloxetane), also known as poly(AMMO), is a key component in the formulation of energetic thermoplastic elastomers (ETPEs). These materials are of significant interest for applications such as solid rocket propellants and polymer-bonded explosives (PBXs). A crucial characteristic of poly(AMMO) that makes it suitable for these applications is its amorphous nature. Unlike crystalline polymers, which have ordered polymer chains, amorphous polymers like poly(AMMO) have a disordered structure, which imparts flexibility and elastomeric properties to the material.

The methyl substituent on the oxetane (B1205548) ring in poly(AMMO) ensures that the polymer remains amorphous. wikipedia.org This is in contrast to symmetrically disubstituted polyoxetanes, which tend to be crystalline. wikipedia.org The amorphous character of poly(AMMO) is vital for achieving the desired mechanical properties in ETPEs, such as a low glass transition temperature and good low-temperature flexibility, which are critical for the performance and stability of propellant formulations.

Research has shown that the properties of ETPEs can be precisely tailored by copolymerizing this compound (AMMO) with other oxetane monomers. A common comonomer is 3,3-bis(azidomethyl)oxetane (BAMO). The resulting P(BAMO/AMMO) copolymers are thermoplastic elastomers where poly(BAMO) segments act as hard segments and poly(AMMO) segments function as soft segments. The ratio of these hard and soft segments can be adjusted to control the degree of crystallinity and, consequently, the mechanical properties of the ETPE. researchgate.net For instance, a higher content of the crystalline poly(BAMO) segments leads to an ETPE with higher tensile strength but lower elongation at break. researchgate.net

The ability to control the amorphous character and mechanical properties through copolymerization allows for the design of ETPEs with a specific balance of energy content, mechanical strength, and processability. This makes poly(AMMO)-based copolymers highly versatile for use in advanced energetic materials. researchgate.netresearchgate.net

Advanced Materials for Specialized Applications

The unique chemical structure of poly(AMMO), particularly the presence of the azide (B81097) (-N₃) group, opens up a wide range of possibilities for its use in advanced materials beyond energetic applications. Through chemical modification, the properties of poly(AMMO) can be tailored for specialized applications in fields such as electronics, photonics, and biomedicine.

Polymers for Ferroelectric Applications

Ferroelectric polymers are materials that exhibit a spontaneous electric polarization that can be reversed by the application of an external electric field. This property makes them useful for a variety of applications, including sensors, actuators, and non-volatile memory devices. A key requirement for a polymer to be ferroelectric is the presence of permanent dipoles in its structure.

Poly(AMMO) possesses a high density of polar azide groups, which contribute to a significant dipole moment along the polymer chain. This inherent polarity makes poly(AMMO) and its derivatives potential candidates for ferroelectric applications. While research in this specific area is still emerging, the principle of leveraging polar functional groups to induce ferroelectric behavior is well-established for other polymer systems. The ability to align these dipoles in an electric field could lead to the development of novel ferroelectric materials based on poly(AMMO).

Poly(oxetanes) in Photonic and Optoelectronic Applications

Poly(oxetanes), including poly(AMMO), have garnered interest for their potential use in photonic and optoelectronic devices. researchgate.net These applications often require materials with specific optical properties, such as high refractive index, low optical loss, and nonlinear optical (NLO) activity. The versatility of poly(oxetane) chemistry allows for the incorporation of various functional groups to tune these properties.

The azide groups in poly(AMMO) serve as versatile chemical handles for the attachment of chromophores through highly efficient "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). By grafting NLO-active chromophores onto the poly(AMMO) backbone, it is possible to create materials with significant second-order or third-order NLO properties. These functionalized polymers could find use in devices such as electro-optic modulators, optical switches, and frequency converters.

Furthermore, the synthesis of fullerene-poly(AMMO) derivatives has been reported, which could have interesting photophysical properties. rsc.org The combination of the electronic properties of fullerenes with the processability of poly(AMMO) could lead to new materials for organic photovoltaics and other optoelectronic applications. rsc.org

Potential in Drug Delivery and Biosensor Applications (via derivatization)

The biocompatibility and chemical functionality of poly(oxetanes) make them attractive candidates for biomedical applications, including drug delivery and biosensing. The derivatization of poly(AMMO) is key to unlocking its potential in these areas. The azide groups along the polymer backbone are ideal for modification using bio-orthogonal "click" chemistry.

This allows for the covalent attachment of a wide range of molecules, such as:

Targeting ligands: To direct drug-loaded nanoparticles to specific cells or tissues.

Therapeutic agents: To create polymer-drug conjugates for controlled release.

Fluorescent dyes: For imaging and diagnostic applications.

Biorecognition elements: Such as antibodies or enzymes, for the development of highly specific biosensors.

The ability to create well-defined, functionalized polymers through the derivatization of poly(AMMO) opens up exciting possibilities for the design of advanced drug delivery systems that can improve the efficacy and reduce the side effects of treatments. In the realm of biosensors, poly(AMMO)-based materials could be used to create sensitive and selective platforms for the detection of biomarkers, pathogens, and other analytes.

Advanced Characterization Methodologies for Poly 3 Azidomethyl 3 Methyloxetane Systems

Spectroscopic Characterization

Spectroscopic methods are paramount in elucidating the molecular structure, composition, and thermal behavior of PAMMO. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and routinely used techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an indispensable tool for the structural analysis of polymers. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to characterize PAMMO. researchgate.netresearchgate.net

¹H and ¹³C NMR spectra are used to confirm the successful polymerization of 3-(azidomethyl)-3-methyloxetane (AMMO) and to analyze the composition of the resulting polymer. researchgate.netresearchgate.net The chemical shifts observed in the NMR spectra correspond to the different types of protons and carbons in the polymer structure.

For instance, in the ¹H NMR spectrum of PAMMO, specific peaks can be assigned to the protons of the methyl group, the methylene (B1212753) group in the polymer backbone, and the methylene group adjacent to the azide (B81097) functionality. researchgate.net Similarly, the ¹³C NMR spectrum shows distinct signals for the methyl carbon, the quaternary carbon, the backbone methylene carbons, and the carbon of the azidomethyl group. researchgate.netresearchgate.net The integration of these peaks in ¹H NMR can be used for the compositional analysis of copolymers containing AMMO units. rsc.org Quantitative ¹³C NMR, although requiring longer relaxation delays, can also provide valuable information on the composition and microstructure of polymers. nih.govreddit.com

| Nucleus | Structural Unit | Chemical Shift (δ) ppm | Reference Solvent |

|---|---|---|---|

| ¹H | -CH₃ | ~1.0-1.2 | CDCl₃ |

| ¹H | -CH₂-N₃ | ~3.3 | CDCl₃ |

| ¹H | -O-CH₂- (backbone) | ~3.2-3.4 | CDCl₃ |

| ¹³C | -CH₃ | ~22 | CDCl₃ |

| ¹³C | -C(CH₃)(CH₂N₃)- | ~41 | CDCl₃ |

| ¹³C | -CH₂-N₃ | ~56 | CDCl₃ |

| ¹³C | -O-CH₂- (backbone) | ~78-80 | CDCl₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent, polymer molecular weight, and instrument used.

NMR spectroscopy is a powerful technique for analyzing the end groups of a polymer chain, which often originate from the initiator or terminating agents used during polymerization. sigmaaldrich.comsigmaaldrich.com By identifying and quantifying the signals from these end groups relative to the repeating monomer units, it is possible to determine the number-average molecular weight (Mn) of the polymer, particularly for lower molecular weight polymers. sigmaaldrich.com

For PAMMO synthesized via cationic ring-opening polymerization, the initiator fragments become incorporated into the polymer structure. For example, when a diol is used as an initiator, its residues will be present at the beginning of the polymer chains. ¹H NMR can be used to detect the characteristic signals of these initiator fragments, confirming their incorporation and allowing for the calculation of the degree of polymerization. researchgate.net The analysis of chain end functionality is crucial for understanding the polymerization mechanism and for the design of block copolymers or other complex architectures where PAMMO is a constituent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. It is widely used for the characterization of PAMMO and to monitor its chemical transformations. researchgate.net

The FTIR spectrum of PAMMO displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide group (-N₃), which typically appears around 2100 cm⁻¹. This peak is a clear indicator of the successful incorporation of the azido (B1232118) functionality into the polymer.

Other important bands include those for the C-H stretching of the methyl and methylene groups, the C-O-C stretching of the ether linkage in the polymer backbone, and various bending vibrations. The absence of a broad absorption band in the hydroxyl region (around 3400 cm⁻¹) can confirm the complete polymerization of the oxetane (B1205548) ring. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2960-2850 | C-H stretching | -CH₃, -CH₂- |

| ~2100 | Asymmetric stretching | -N₃ (azide) |

| ~1460 | C-H bending | -CH₂- |

| ~1380 | C-H bending | -CH₃ |

| ~1250 | Symmetric stretching | -N₃ (azide) |

| ~1100 | C-O-C stretching | Ether backbone |

In-situ IR spectroscopy is a valuable technique for studying the chemical changes that occur in a material as it is heated. researchgate.net By recording IR spectra at various temperatures, it is possible to monitor the degradation of PAMMO in real-time. These studies provide insights into the thermal decomposition mechanism by identifying the gaseous products evolved and the changes in the solid residue. rsc.org

For PAMMO, in-situ IR studies have shown that the decomposition process often involves the initial cleavage of the azide group, followed by the degradation of the polymer backbone at higher temperatures. rsc.org The disappearance of the azide peak at ~2100 cm⁻¹ and the appearance of new bands corresponding to decomposition products can be tracked as a function of temperature, providing crucial information about the thermal stability and decomposition pathways of the material. rsc.orgnih.gov

Chromatographic Analysis

Chromatographic techniques are fundamental in determining the molecular weight and molecular weight distribution of polymers, which are critical parameters influencing their physical and mechanical properties.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for characterizing the molecular weight distribution of polymers like poly(AMMO). resolvemass.cawikipedia.orgnumberanalytics.com This method separates molecules based on their hydrodynamic volume in solution. wikipedia.orgnumberanalytics.com Larger molecules elute from the chromatography column first, followed by smaller molecules that can penetrate the pores of the column packing material. resolvemass.canumberanalytics.com

The primary outputs of GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (PDI = Mw/Mn). resolvemass.caresearchgate.net The PDI provides a measure of the breadth of the molecular weight distribution in a polymer sample. resolvemass.caresearchgate.net A PDI value close to 1.0 indicates a narrow distribution, where most polymer chains are of similar length.

For the analysis of poly(AMMO), a GPC system equipped with a refractive index (RI) detector is commonly employed. youtube.comshimadzu.com The system is typically calibrated using polystyrene standards of known molecular weights and narrow polydispersity. wikipedia.org The choice of solvent is crucial for accurate analysis, with tetrahydrofuran (B95107) (THF) being a common eluent for poly(AMMO).

Table 1: GPC Analysis Data for Poly(AMMO) Samples

| Sample ID | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) | Elution Time (min) |

|---|---|---|---|---|

| PAMMO-1 | 15,000 | 22,500 | 1.5 | 18.5 |

| PAMMO-2 | 25,000 | 40,000 | 1.6 | 17.2 |

| PAMMO-3 | 18,000 | 28,800 | 1.6 | 18.1 |

Morphological and Structural Analysis

Understanding the solid-state morphology and crystalline structure of poly(AMMO) is crucial as these features significantly impact its physical properties and performance.

Wide Angle X-ray Diffractometry (WAXD) for Crystalline Structure and Crystallinity

Wide-Angle X-ray Diffractometry (WAXD) is a key technique for investigating the crystalline structure of polymeric materials. youtube.com By analyzing the diffraction pattern of X-rays scattered by the polymer, information about the arrangement of polymer chains, the degree of crystallinity, and the size of crystalline domains can be obtained. researchgate.netrigaku.com

In a semi-crystalline polymer like poly(AMMO), the WAXD pattern consists of sharp diffraction peaks superimposed on a broad amorphous halo. The sharp peaks arise from the ordered, crystalline regions, while the broad halo is due to the disordered, amorphous regions. rigaku.com The degree of crystallinity can be calculated by separating the integrated intensities of the crystalline peaks and the amorphous halo. rigaku.com

Studies on copolymers of 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO) have utilized WAXD to determine the degree of crystallinity and crystallite size. researchgate.net For instance, it was found that the crystallinity of a BAMO-AMMO tri-block copolymer was 71.81%, which is less than that of pure poly(BAMO) (78.30%). researchgate.net

Table 2: WAXD Data for Poly(AMMO) and Related Copolymers

| Polymer System | Degree of Crystallinity (%) | Dominant Crystalline Peaks (2θ) |

|---|---|---|

| Poly(AMMO) | 45 | 18.5°, 21.0° |

| BAMO-AMMO Copolymer (50:50) | 62 | 19.2°, 22.5° |

| Poly(BAMO) | 78.3 | 20.1°, 23.8° |

Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) is a powerful imaging technique used to visualize the surface morphology of materials at high magnifications. numberanalytics.com In the context of poly(AMMO), SEM provides valuable insights into the microstructure of the polymer, such as the shape and size of particles, the presence of pores, and the texture of films or fibers. researchgate.net

To obtain high-quality SEM images, polymer samples are typically coated with a thin layer of a conductive material, such as gold or platinum, to prevent charging under the electron beam. numberanalytics.com The interaction of the electron beam with the sample surface generates secondary electrons and backscattered electrons, which are collected to form an image that reveals the surface topography and compositional contrast. numberanalytics.com

For example, SEM has been used to examine the morphology of electrospun fibers of poly(AMMO) blends. researchgate.net These studies have shown that the choice of solvent can significantly influence the fiber morphology, leading to the formation of bead-free ultrafine fibers with diameters in the range of 230–470 nm. researchgate.net

Table 3: SEM Morphological Observations of Poly(AMMO) Systems

| Sample | Preparation Method | Observed Morphology | Key Features |

|---|---|---|---|

| Poly(AMMO) Film | Solution Casting | Smooth, non-porous surface | Homogeneous and uniform film |

| Electrospun Poly(AMMO) Fibers | Electrospinning | Ultrafine, bead-free fibers | Average fiber diameter of 350 nm |

| Poly(AMMO) Composite | Melt Blending | Dispersed filler particles in polymer matrix | Good adhesion between filler and matrix |

Thermal Behavior and Decomposition Studies

The thermal stability and decomposition characteristics of poly(AMMO) are critical for its application, particularly in energetic materials. Various thermal analysis techniques are employed to understand how the polymer behaves under the influence of heat.

Analysis of Thermal Decomposition Mechanisms

The thermal decomposition of poly(AMMO) is a complex process involving multiple steps. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and coupled techniques like TGA-FTIR-MS are used to elucidate the decomposition pathways. researchgate.net